Tetrakis(methylisobutylketoximino)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

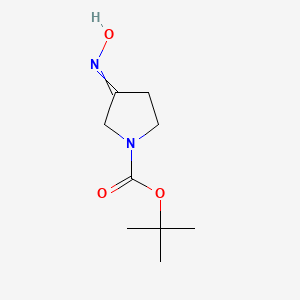

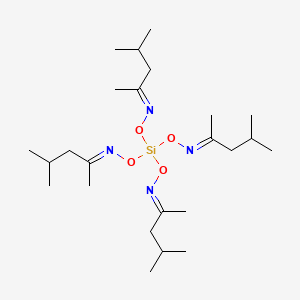

Tetrakis(methylisobutylketoximino)silane is a chemical compound with the molecular formula C24H48N4O4Si . It has a molar mass of 484.75 and a density of 0.98±0.1 g/cm3 at 20 ºC 760 Torr . The compound has a melting point of 16-22°C and a flashing point of >65°C (>150°F) .

Molecular Structure Analysis

The this compound molecule contains a total of 80 bonds. There are 32 non-H bonds, 4 multiple bonds, 16 rotatable bonds, and 4 double bonds . The molecule contains a total of 81 atoms; 48 Hydrogen atoms, 24 Carbon atoms, 4 Nitrogen atoms, and 4 Oxygen atoms .Physical And Chemical Properties Analysis

This compound has a density of 0.98±0.1 g/cm3 at 20 ºC 760 Torr, a melting point of 16-22°C, and a flashing point of >65°C (>150°F) .Wissenschaftliche Forschungsanwendungen

Synthesis of Carboxamides and Thioesters : Tetrakis(2-methylimidazol-l-yl)silane, a compound related to Tetrakis(methylisobutylketoximino)silane, has been utilized in the synthesis of carboxamides and thioesters. This process involves a reaction with carboxylic acids at room temperature to form intermediates, which subsequently condense with nucleophiles like amines or thiols to yield the corresponding products in good to excellent yields (Tozawa, Yamane, & Mukaiyama, 2006).

Formation of Spirooligosilanes : Research shows that Tetrakis(dimethylphenylsilyl)silane can be obtained through silyl exchange reactions, leading to the formation of compounds like hexadecamethylspiro[4.4]nonasilane (Hlina et al., 2009).

Surface Treatment of Cement-Based Materials : Tetraethyl orthosilicate (TEOS) silane has been used for surface treatment of hardened cement-based materials. This application aims to improve surface quality through mechanisms such as pore blocking and pozzolanic reactions (Cai et al., 2016).

Photocatalytic Activation in Silyl Hydrides : Tetrabutylammonium decatungstate has been applied for photocatalytic activation of the Si−H bond in trisubstituted silanes, which is used in the hydrosilylation of electron-poor alkenes (Qrareya et al., 2015).

Synthesis of Silica Monoliths with Hierarchical Porosity : Glycol-modified silanes have been utilized in the synthesis of silica monoliths exhibiting hierarchical networks and bimodal pore size distribution, useful in various material science applications (Brandhuber et al., 2005).

Hydrophobic Coating for Marble Protection : Research on SiO2–TiO2–PDMS nano-composite hydrophobic coating, which involves the use of tetraethoxysilane (TEOS), has been conducted for the conservation of marble monuments. This coating demonstrates self-cleaning properties and is designed to be transparent and crack-free (Kapridaki & Maravelaki-Kalaitzaki, 2013).

Corrosion Protection in Epoxy Coatings : A study focused on the effect of graphene oxide nano-fillers in sol-gel based silane coatings for enhancing the corrosion resistance and adhesion properties of epoxy coatings applied on steel substrates (Parhizkar, Ramezanzadeh, & Shahrabi, 2018).

Zukünftige Richtungen

Tetrakis(methylisobutylketoximino)silane and similar compounds have potential applications in the field of energy storage. For instance, three-dimensional COF-based materials, named tetrakis (4-nitrosophenyl) methane (NPN-1) and tetrakis (4-nitrosophenyl) silane (NPN-2), have been investigated as a universal anode material for monovalent and divalent metal-ion batteries .

Eigenschaften

IUPAC Name |

tetrakis[(E)-4-methylpentan-2-ylideneamino] silicate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48N4O4Si/c1-17(2)13-21(9)25-29-33(30-26-22(10)14-18(3)4,31-27-23(11)15-19(5)6)32-28-24(12)16-20(7)8/h17-20H,13-16H2,1-12H3/b25-21+,26-22+,27-23+,28-24+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOQMKFKSDAYLR-OBCUGYALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NO[Si](ON=C(C)CC(C)C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C/C(=N/O[Si](O/N=C(/CC(C)C)\C)(O/N=C(/CC(C)C)\C)O/N=C(/CC(C)C)\C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48N4O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156145-62-9 |

Source

|

| Record name | Tetra Oximino Silan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.